

Elemental Analysis Data for H-Lys-Tyr-OH Verification: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *H-Lys-Tyr-OH*

CAS No.: *35978-98-4*

Cat. No.: *B1337217*

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Executive Summary: The "Purity" Trap

In peptide synthesis and procurement, a critical misconception often jeopardizes experimental reproducibility: equating Chromatographic Purity (HPLC) with Net Peptide Content (NPC).

For the dipeptide **H-Lys-Tyr-OH** (L-Lysyl-L-Tyrosine), this distinction is not merely academic—it is the difference between a successful assay and a failed dose-response curve. Due to the basic

-amino group of Lysine and the phenolic nature of Tyrosine, this molecule is a "salt magnet" and highly hygroscopic.

This guide provides a technical comparison of verification methods, establishing Elemental Analysis (CHN) as the definitive orthogonal method for determining the true active mass of **H-Lys-Tyr-OH**, contrasting it with the limitations of HPLC-UV and Mass Spectrometry.

The Challenge: Why H-Lys-Tyr-OH is Difficult to Verify

H-Lys-Tyr-OH presents a specific set of physicochemical challenges that render standard "Certificate of Analysis" (CoA) checks insufficient.

The Lysine-Tyrosine Interaction

- Lysine (Basic): The side chain () is protonated at neutral pH. During synthesis (Solid Phase Peptide Synthesis - SPPS) and purification (Reverse Phase HPLC), it invariably captures counter-ions—typically Trifluoroacetate (TFA) or Acetate.
- Tyrosine (Hydrophobic/Polar): The phenolic group adds complexity to solubility and is prone to oxidation if not handled correctly.
- The Result: A sample sold as "98% Pure" by HPLC may actually contain only 60-70% peptide by weight. The remaining 30-40% is invisible to UV detection (water and salts).

Comparative Method Analysis

The following table objectively compares the "blind spots" of common verification techniques.

Feature	HPLC-UV	LC-MS (ESI)	Elemental Analysis (CHN)
Primary Output	Chromatographic Purity (% Area)	Identity (m/z)	Net Peptide Content (Weight %)
Detects Water?	No	No	Indirectly (via H/O balance)
Detects Salts?	No (TFA/Acetate are UV transparent)	Sometimes (adducts)	Yes (via C/N ratio shifts)
Precision	High for impurities	High for mass	High for bulk stoichiometry
Verdict	Necessary for quality	Necessary for identity	Mandatory for quantity/dosing

Experimental Data: The Self-Validating System

To verify **H-Lys-Tyr-OH**, we cannot simply look at the raw data; we must model the Salt Stoichiometry. The following data demonstrates how Elemental Analysis distinguishes between the Free Base (theoretical) and the Actual Product (Salt Form).

Theoretical Reference Values

- Peptide: **H-Lys-Tyr-OH**^[1]^[2]
- Formula:
- MW (Free Base): 309.36 g/mol

Element	Free Base (Theory)	Mono-Acetate Salt (Theory)	Mono-TFA Salt (Theory)
Carbon (C)	58.24%	55.27%	48.22%
Hydrogen (H)	7.49%	7.37%	5.71%
Nitrogen (N)	13.58%	11.37%	9.92%

> Note: The massive drop in Carbon (from 58% to 48%) in the TFA salt is the diagnostic marker.

Experimental Case Study

Scenario: A researcher purchases **H-Lys-Tyr-OH**. The HPLC shows 99.1% purity. The researcher weighs 10mg for an assay. Observation: The biological effect is 30% lower than expected. Investigation: Elemental Analysis (Combustion) is performed.^[3]

Table 2: Experimental EA Data vs. Models

Element	Experimental Result	Deviation from Free Base	Deviation from TFA Salt + 2
Carbon	44.85%	-13.39% (Fail)	< 0.2% (Pass)
Hydrogen	6.10%	-1.39% (Fail)	< 0.1% (Pass)
Nitrogen	9.15%	-4.43% (Fail)	< 0.1% (Pass)

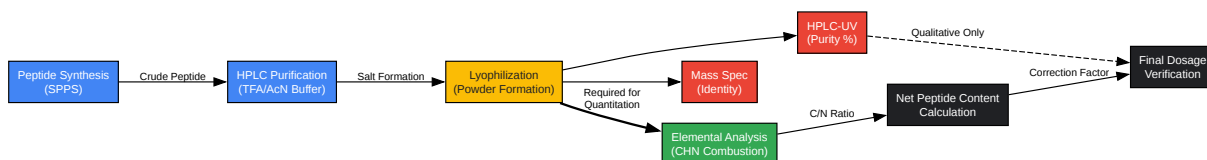
Conclusion: The sample is NOT pure **H-Lys-Tyr-OH**.^[4] It is the TFA Salt Dihydrate ().

- Correction Factor: The peptide content is only 67% (309 MW / 459 MW).
- Action: The researcher must increase the weighed mass by 1.49x to achieve the correct molar dosage.

Visualization: Verification Workflows

The "Chain of Custody" for Peptide Data

This diagram illustrates where Elemental Analysis fits into the critical path of drug substance verification.

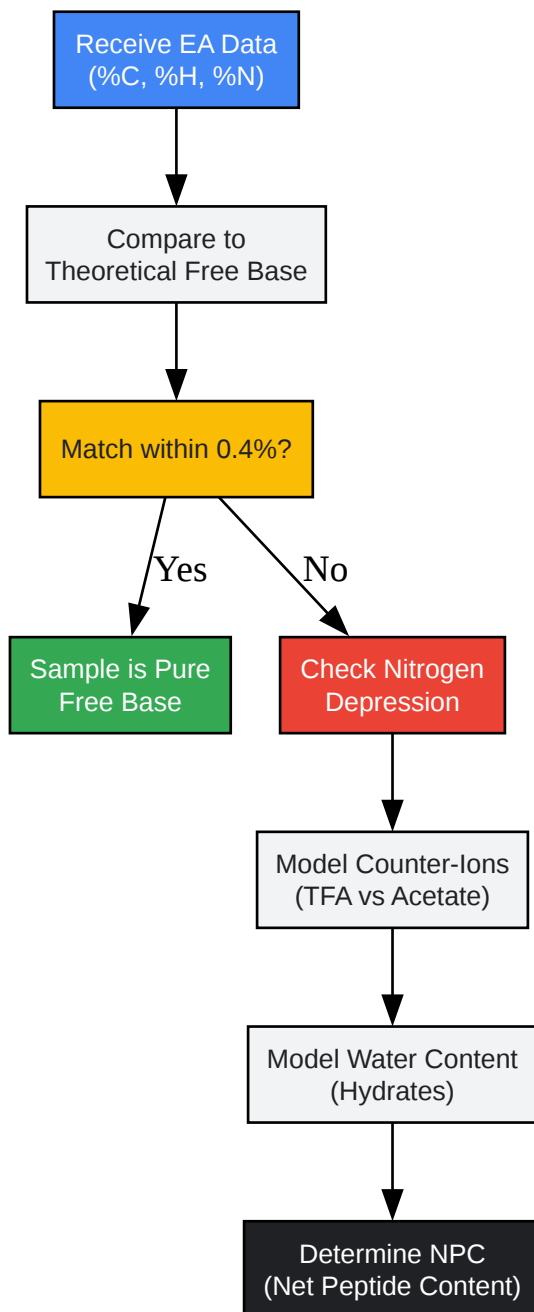


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Caption: Figure 1. The Critical Path. Note that HPLC (Red) bypasses the salt quantification step, whereas EA (Green) captures it.

The Logic of Data Interpretation

How to interpret the EA numbers to determine the specific salt form.



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Caption: Figure 2. Decision Tree for EA Data Interpretation. Deviations in %C usually indicate salts; deviations in %H indicate water.

Detailed Experimental Protocol

To replicate the data above and validate your **H-Lys-Tyr-OH** sample, follow this strict protocol. This method minimizes errors caused by the hygroscopic nature of Lysine.

Pre-requisites

- Instrument: Micro-Elemental Analyzer (e.g., PerkinElmer 2400 or Elementar vario).
- Standard: Acetanilide (Calibration K-factor).
- Sample: **H-Lys-Tyr-OH** (stored at -20°C, desiccated).

Step-by-Step Workflow

- Equilibration: Remove the peptide vial from the freezer and allow it to reach room temperature inside a desiccator (30 mins). Why: Opening a cold vial condenses atmospheric moisture onto the peptide, skewing %H results.
- Weighing (The Critical Step):
 - Use a micro-balance (readability 0.001 mg).
 - Weigh 1.5 - 2.5 mg of sample into a tin capsule.
 - Fold immediately. Do not leave the capsule open; Lysine absorbs moisture rapidly.
- Combustion:
 - Furnace Temperature: >950°C (Required to break the stable peptide bonds).
 - Oxygen Boost: 2-3 seconds.
- Calculation:
 - Use the experimental %N value to calculate peptide content, as Nitrogen comes only from the peptide (unless using ammonium salts, which are rare in this context).
 - Formula:

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